
6-Chloro-7-deazapurine-beta-D-riboside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-deazapurine-beta-D-riboside, also known as 6-C-7-DP, is an important purine nucleoside analog. It is a modified form of the naturally occurring purine nucleoside adenosine and has been extensively studied for its potential applications in biochemistry, medicine, and other areas. 6-C-7-DP plays an important role in the synthesis of nucleic acids, and has been used in a variety of research and laboratory experiments.
Applications De Recherche Scientifique
Antiviral Properties
Deazapurine nucleoside derivatives, including compounds related to 6-Chloro-7-deazapurine-beta-D-riboside, have demonstrated potent inhibitory effects on viral replication. These compounds have been explored for their antiviral properties against a range of viruses, including HIV, HCMV (Human Cytomegalovirus), HSV (Herpes Simplex Virus), and even Ebola Virus. The antiviral mechanism is attributed to their ability to interfere with viral DNA synthesis, showcasing potential for therapeutic applications in viral infections (S. Vittori et al., 2006).
Anticancer Activity
Research has also highlighted the role of deazapurine derivatives in anticancer therapy. These compounds, through their interaction with cellular DNA, can inhibit the proliferation of cancer cells. The specificity and potency of these derivatives against cancer cells offer a promising avenue for the development of new anticancer agents. Studies have focused on optimizing these compounds to enhance their therapeutic efficacy while minimizing side effects (T. Ostrowski, 2022).
Improving Treatment Strategies
Further research into the metabolism and pharmacokinetics of thiopurines, including deazapurine nucleosides, has been conducted to improve treatment strategies for diseases like acute lymphoblastic leukemia. This includes understanding the role of metabolizing enzymes and transporter genes, which could influence the efficacy and safety of thiopurine therapy. Such insights are crucial for tailoring individual treatment plans and optimizing therapeutic outcomes (Hongli Guo et al., 2022).
Mécanisme D'action
Target of Action
The primary target of 6-Chloro-7-deazapurine-beta-D-riboside is adenosine kinase (ADK) . ADK is an enzyme that plays a crucial role in the regulation of adenosine concentrations in cells, which is important for many physiological processes.
Mode of Action
This compound is a nucleoside derivative . It interacts with its target, ADK, by inhibiting its activity . This inhibition disrupts the normal function of ADK, leading to changes in the cellular concentrations of adenosine.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its impact on adenosine concentrations. By inhibiting ADK, it increases the levels of adenosine in cells. This can have various effects, depending on the specific cell type and physiological context. Notably, this compound has been found to have antifungal activity .
Analyse Biochimique
Biochemical Properties
6-Chloro-7-deazapurine-beta-D-riboside is an adenosine kinase inhibitor . Adenosine kinase is a key enzyme in the regulation of adenosine concentrations in the cell, which are critical for various physiological processes. The interaction between this compound and adenosine kinase can influence these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an adenosine kinase inhibitor . By inhibiting this enzyme, it can increase the concentration of adenosine in the cell. This can lead to changes in the activity of various proteins and enzymes, alterations in gene expression, and impacts on cellular metabolism.
Temporal Effects in Laboratory Settings
The compound is unstable in solutions, and freshly prepared solutions are recommended for use . It is soluble in DMSO and Methanol . The compound should be stored at -20° C .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Chloro-7-deazapurine-beta-D-riboside involves the conversion of 7-deazapurine to the desired compound by the addition of a ribose moiety and a chlorine atom.", "Starting Materials": [ "7-deazapurine", "D-ribose", "Chlorine source" ], "Reaction": [ "The first step involves the protection of the 7-deazapurine nitrogen with a suitable protecting group such as a benzyl group.", "The protected 7-deazapurine is then treated with D-ribose in the presence of a suitable catalyst to form the beta-D-riboside.", "The beta-D-riboside is then deprotected to expose the 7-deazapurine nitrogen.", "The final step involves the addition of a chlorine atom to the 6-position of the 7-deazapurine using a suitable chlorine source such as N-chlorosuccinimide." ] } | |
Numéro CAS |
120401-32-3 |
Formule moléculaire |
C11H12ClN3O4 |
Poids moléculaire |
285.68 g/mol |
Nom IUPAC |
(2S,3S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7?,8+,11+/m1/s1 |
Clé InChI |
BFDDOTZWMOKUCD-XUPSQLBYSA-N |
SMILES isomérique |
C1=CN(C2=C1C(=NC=N2)Cl)[C@@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |
SMILES canonique |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |
Synonymes |
4-Chloro-7-α-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



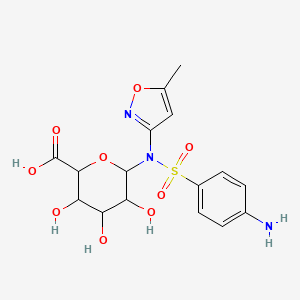
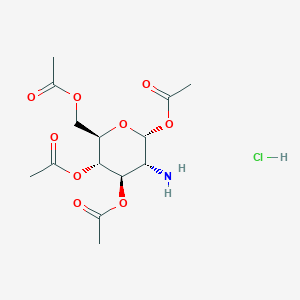
![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)

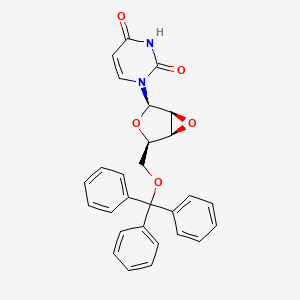
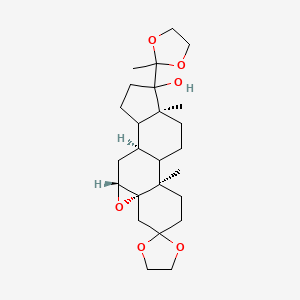

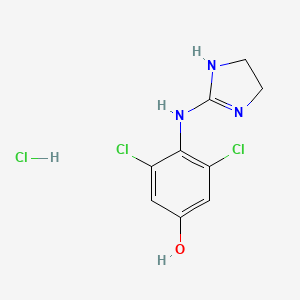
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)
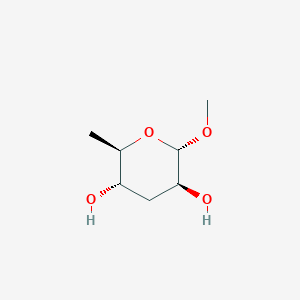
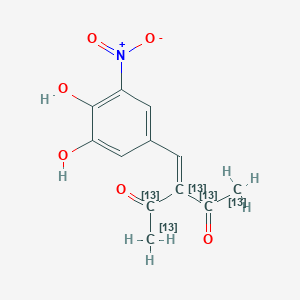
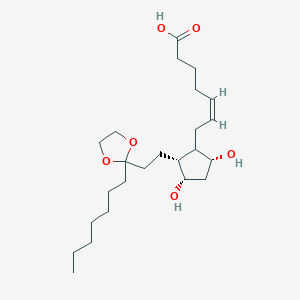
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)